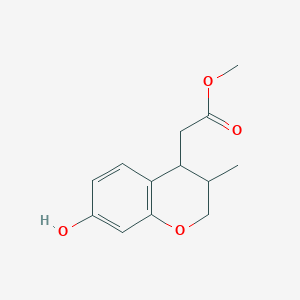
n-Butyl Olmesartan Medoxomil-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl Olmesartan Medoxomil-d6 is a deuterated derivative of Olmesartan Medoxomil, an angiotensin II receptor blocker used primarily for the treatment of hypertension. The deuterium labeling in this compound makes it a valuable compound for pharmacokinetic studies, as it allows for the tracking of the compound in biological systems without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl Olmesartan Medoxomil-d6 involves multiple steps, starting from the preparation of the intermediate compounds. One of the key steps includes the reaction of ethyl-4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with N-(Triphenylmethyl)-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole in an organic solvent in the presence of a base and a phase transfer catalyst . This intermediate is then further processed through a series of reactions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The purification steps often include crystallization and treatment with solvents like isopropyl alcohol and methyl ethyl ketone to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
n-Butyl Olmesartan Medoxomil-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to drive the reactions to completion. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deuterated alcohols.
Scientific Research Applications
n-Butyl Olmesartan Medoxomil-d6 has a wide range of applications in scientific research:
Mechanism of Action
n-Butyl Olmesartan Medoxomil-d6 exerts its effects by blocking the angiotensin II receptor type 1 (AT1), preventing the binding of angiotensin II. This inhibition leads to vasodilation, reduced secretion of vasopressin and aldosterone, and decreased blood pressure . The compound’s deuterium labeling does not alter its mechanism of action but allows for more precise tracking in pharmacokinetic studies.
Comparison with Similar Compounds
Similar Compounds
Olmesartan Medoxomil: The non-deuterated version of n-Butyl Olmesartan Medoxomil-d6, used for the same therapeutic purposes.
Telmisartan: Another angiotensin II receptor blocker with a similar mechanism of action but different pharmacokinetic properties.
Losartan: An angiotensin II receptor blocker with a shorter half-life compared to Olmesartan Medoxomil.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides a distinct advantage in pharmacokinetic studies. The deuterium atoms replace hydrogen atoms, making the compound more stable and allowing for precise tracking without altering its pharmacological effects .
Properties
Molecular Formula |
C30H32N6O6 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35)/i3D3,4D3 |
InChI Key |
UREFBEDUPPNTPO-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
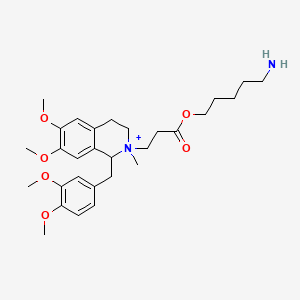
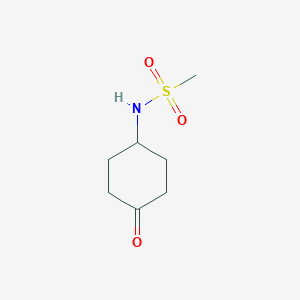
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
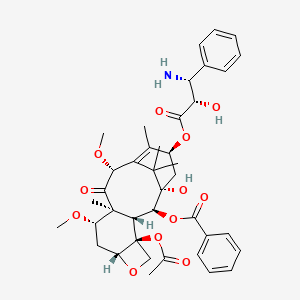
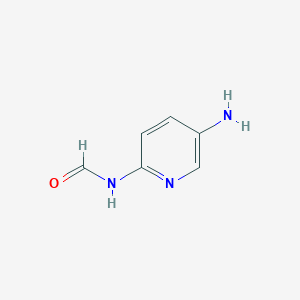
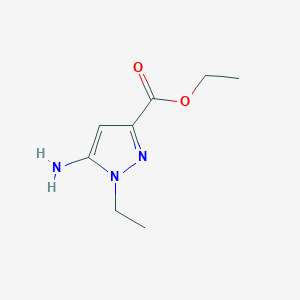
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)

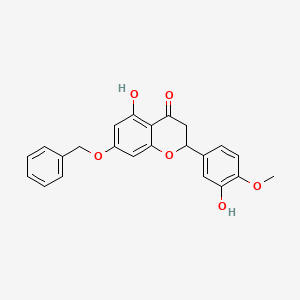
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)

![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
